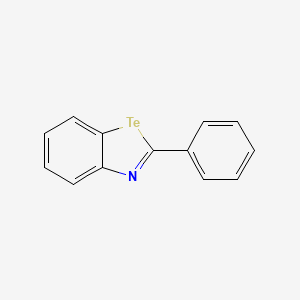

2-Phenyl-1,3-benzotellurazole

Description

Properties

CAS No. |

89723-10-4 |

|---|---|

Molecular Formula |

C13H9NTe |

Molecular Weight |

306.8 g/mol |

IUPAC Name |

2-phenyl-1,3-benzotellurazole |

InChI |

InChI=1S/C13H9NTe/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H |

InChI Key |

WJMSSPWVZSZCRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3[Te]2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenyl 1,3 Benzotellurazole Frameworks

Strategies for Benzotellurazole (B8626874) Ring Formation

The construction of the 1,3-benzotellurazole ring is a key step in the synthesis of 2-phenyl-1,3-benzotellurazole and its derivatives. Several strategies have been devised, each with its own advantages and limitations.

Nucleophilic Halide Displacement and Reductive Cyclization Approaches

A facile and commonly employed method for preparing 2-substituted benzo-1,3-tellurazoles, including the 2-phenyl derivative, involves a two-step sequence. This approach begins with the synthesis of bis(2-aminophenyl) ditellurides. This is achieved through a nucleophilic halide displacement reaction where readily available 2-haloanilines are treated with sodium telluride in a solvent such as N-methylpyrrolidone.

The subsequent and final step is a reductive cyclization. The bis(2-aminophenyl) ditelluride intermediate is reacted with carboxylic acid halides or anhydrides to furnish the desired benzo-1,3-tellurazoles in good yields. For the synthesis of this compound, benzoyl chloride or benzoic anhydride (B1165640) would be the appropriate reagent. A variation of this reductive cyclization involves the in-situ generation of highly nucleophilic 2-aminobenzenetellurol by reduction of the ditelluride. This reactive species can then be treated with appropriate reagents to form the final product.

Another approach involves the reductive cyclization of 2-telluroanilides using reagents like phosphorus oxychloride or phosphorus trichloride (B1173362). The reductive cyclization of intermediate thioureas, formed from the reaction of bis(2-aminophenyl) ditelluride with isothiocyanates, has also been explored. However, this particular cyclization can be challenging, with successful yields sometimes requiring the use of hydroxymethanesulfinate in the presence of elemental mercury. A proposed mechanism for this reaction involves the insertion of mercury into the Te-Te bond of the ditelluride, followed by an intramolecular nucleophilic attack.

The reductive cyclization of arenetellurols with ortho-positioned α,β-unsaturated amide functionalities has also been investigated as a potential pathway to 1,3-tellurazoles.

One-Step Procedures from Readily Accessible Precursors

To improve synthetic efficiency, one-step procedures for the synthesis of 2-substituted 1,3-benzotellurazoles have been developed. One such method allows for the preparation of 2-N,N-dialkylaminoareno tellurazoles in yields up to 78% by reacting bis(2-aminoaryl) ditellurides with specific precursors in a single step.

Another one-pot synthesis involves the reaction of 2-aminophenols with thioamides in the presence of triphenylbismuth (B1683265) dichloride as a promoter. This method has been successfully applied to the synthesis of 2-aryl- and 2-alkylbenzoxazoles and has shown applicability for benzimidazoles and benzothiazoles as well. While not explicitly demonstrated for this compound, the principle of using a promoter to facilitate cyclization from readily available starting materials is a key strategy in modern synthetic chemistry.

Catalytic Approaches to 1,3-Benzotellurazole Synthesis

Catalytic methods offer the advantages of milder reaction conditions, higher efficiency, and greater functional group tolerance. Both copper and palladium catalysts have been employed in the synthesis of benzotellurazole frameworks.

Copper(I) catalysts have proven to be highly efficient in the synthesis of benzoselenazoles and have been extended to the synthesis of 2-amino-1,3-benzotellurazoles. A simple and practical method involves the copper(I)-catalyzed reaction of 2-bromophenyl or 2-iodophenyl isocyanides with tellurium and a nucleophile. For instance, the synthesis of 2-amino-1,3-benzotellurazoles can be achieved by reacting 2-iodophenyl isocyanide with tellurium and an amine in the presence of a CuI catalyst.

The general mechanism for copper-catalyzed C-H functionalization can proceed through either a one-electron or a two-electron process, often involving Cu(I)/Cu(III) catalytic cycles, especially in the presence of strong oxidants. Copper-catalyzed intramolecular cyclization has been successfully used to prepare N-substituted 1,3-dihydrobenzimidazol-2-ones from N'-(substituted) N-(2-halophenyl)ureas, demonstrating the utility of copper catalysts in forming five-membered heterocyclic rings. While this specific example does not produce a benzotellurazole, it highlights the potential of copper-catalyzed cyclization strategies.

Table 1: Examples of Copper-Catalyzed Synthesis of Benzotellurazole Analogs

| Starting Materials | Catalyst | Product | Yield | Reference |

| 2-Iodophenyl isocyanide, Piperidine, Tellurium | CuI | 2-(Piperidin-1-yl)-1,3-benzotellurazole | Not specified |

Palladium-catalyzed C-H activation has emerged as a powerful tool in organic synthesis for its ability to form carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. This methodology has been extensively reviewed for substrates like 2-phenylpyridine, where the ortho C-H bond of the phenyl ring is a prime target for functionalization. The general catalytic cycle for such cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination.

While specific examples of palladium-catalyzed C-H activation for the direct synthesis of the this compound ring are not prevalent in the provided search results, the principles are highly relevant. For instance, palladium-catalyzed cross-coupling reactions are widely used to functionalize heterocyclic cores. A plausible, though not explicitly documented, route could involve a palladium-catalyzed intramolecular C-H activation/C-Te bond formation.

More commonly, palladium catalysis is used for the functionalization of pre-formed heterocyclic rings. For example, palladium-catalyzed Sonogashira, Suzuki, and Heck reactions of iodo-substituted heterocycles are efficient methods for introducing aryl and other substituents.

Functionalization and Derivatization Strategies at the 2-Position

Once the 1,3-benzotellurazole core is established, further functionalization, particularly at the 2-position, allows for the tuning of the molecule's properties.

A notable example is the synthesis of a series of 2-phenylbenzotellurazoles functionalized with ethoxy chains on the phenyl ring. These derivatives were synthesized in high yields and exhibited altered self-assembly in the solid state and modified photophysical properties compared to the unsubstituted parent compound. Specifically, ethoxy groups at the ortho- and para-positions of the 2-phenyl ring resulted in a red-shift of up to 20 nm in the UV/Vis absorption peaks.

Synthetic methods have also been developed to introduce acylamino and arylamino groups at the 2-position of the 1,3-benzotellurazole ring. These derivatives were synthesized by reacting bis(2-aminophenyl) ditelluride with acyl- and aryl isothiocyanates, followed by a challenging reductive cyclization of the resulting thiourea (B124793) intermediates. This approach yielded several novel 2-acylamino- and 2-arylamino-1,3-benzotellurazoles.

The concept of derivatization is a broad strategy in chemistry to modify the properties of a molecule for a specific application. This can include altering its reactivity, improving its extraction efficiency, or enhancing its analytical detection. While not specific to this compound, the general principles of using derivatizing agents to modify functional groups are widely applicable.

Table 2: Examples of 2-Position Functionalized 1,3-Benzotellurazoles

| 2-Position Substituent | Synthetic Precursor for the 2-Substituent | Resulting Compound Class | Reference |

| Ethoxy-functionalized phenyl groups | Ethoxy-substituted benzoyl chlorides/anhydrides | 2-(Ethoxy-phenyl)-1,3-benzotellurazoles | |

| Benzoylamino | Benzoyl isothiocyanate | 2-Acylamino-1,3-benzotellurazoles | |

| 4-Chlorobenzoylamino | 4-Chlorobenzoyl isothiocyanate | 2-Acylamino-1,3-benzotellurazoles | |

| 2-Bromobenzoylamino | 2-Bromobenzoyl isothiocyanate | 2-Acylamino-1,3-benzotellurazoles | |

| 4-Bromobenzoylamino | 4-Bromobenzoyl isothiocyanate | 2-Acylamino-1,3-benzotellurazoles | |

| 4-Methoxybenzoylamino | 4-Methoxybenzoyl isothiocyanate | 2-Acylamino-1,3-benzotellurazoles | |

| Phenylamino | Phenyl isothiocyanate | 2-Arylamino-1,3-benzotellurazoles | |

| 4-Chlorophenylamino | 4-Chlorophenyl isothiocyanate | 2-Arylamino-1,3-benzotellurazoles |

Introduction of Aryl and Alkyl Substituents

The introduction of aryl and alkyl groups at the 2-position of the 1,3-benzotellurazole core is a key strategy for tuning the properties of these heterocycles. Aryl groups are functional groups derived from an aromatic ring, such as a phenyl or naphthyl group. Alkyl groups are non-aromatic, saturated hydrocarbon chains. The attachment of these substituents, a process known as arylation or alkylation, is often achieved through cross-coupling reactions.

While general methods for the synthesis of 2-substituted benzotellurazoles exist, the introduction of a phenyl group at the 2-position is of particular interest. Research has demonstrated that 2-alkyl- and 2-aryl-1,3-benzotellurazoles can self-assemble into supramolecular wires. Specifically, derivatives with isobutyl, phenyl, 2-phenylvinyl, and various heteroaryl substituents at the 2-position have been shown to form wire-like motifs through tellurium-nitrogen coordination between adjacent molecules.

Synthesis of Ethoxy-Functionalized 2-Phenylbenzotellurazoles

A high-yield synthesis for a series of novel 2-phenylbenzotellurazoles functionalized with ethoxy chains has been developed. This methodology allows for the strategic placement of ethoxy groups on the 2-phenyl ring, which significantly influences the molecules' self-assembly in the solid state and their photophysical properties.

The presence of ethoxy groups, particularly at the ortho- and para-positions of the phenyl ring, leads to a red-shift of up to 20 nm in the UV/Vis absorption peaks when compared to the unsubstituted 2-phenylbenzotellurazole. This experimental finding is supported by theoretical calculations of the HOMO-LUMO gap. Furthermore, significant changes are observed in the 125Te NMR chemical shifts for derivatives with ortho- and para-ethoxy functionalization.

A general synthetic approach to these compounds involves a dehydrative cyclization reaction, which has proven effective for accessing a wide variety of 2-substituted benzo-1,3-chalcogenazoles, including selenazole and tellurazole derivatives. These aromatic heterocycles are noted for their stability and their ability to form controlled solid-state structures, such as wire-like polymers, through secondary nitrogen-chalcogen interactions.

The following table summarizes a selection of synthesized ethoxy-functionalized 2-phenylbenzotellurazoles:

| Compound Name | Substituent Position(s) on Phenyl Ring |

| 2-(4-Ethoxyphenyl)-1,3-benzotellurazole | 4-ethoxy |

| 2-(3,4-Diethoxyphenyl)-1,3-benzotellurazole | 3,4-diethoxy |

| 2-(2,4-Diethoxyphenyl)-1,3-benzotellurazole | 2,4-diethoxy |

| 2-(3,4,5-Triethoxyphenyl)-1,3-benzotellurazole | 3,4,5-triethoxy |

Preparation of Acylamino- and Arylamino-1,3-benzotellurazoles

Novel synthetic routes have been established for the preparation of 1,3-benzotellurazoles bearing acylamino and arylamino groups at the 2-position. These methods were developed to explore the self-assembly behavior of these derivatives. The synthesis proceeds by reacting bis(2-aminophenyl) ditelluride with acyl or aryl isothiocyanates, followed by a reductive cyclization of the resulting thiourea intermediates. This approach has yielded a range of novel 2-acylamino- and 2-arylamino-1,3-benzotellurazoles with yields between 44% and 67%.

A key challenge in this synthesis is the reductive cyclization of the thiourea intermediates. The use of hydroxymethanesulfinate in the presence of elemental mercury was found to be crucial for achieving synthetically useful yields. The resulting 2-acylamino-1,3-benzotellurazoles are stable, crystalline solids. X-ray crystallography studies have revealed that these compounds form dimers in the solid state through hydrogen bonding between the exocyclic and endocyclic nitrogen atoms of adjacent molecules.

The following table details some of the novel 2-acylamino- and 2-arylamino-1,3-benzotellurazoles that have been synthesized:

| Compound Name | Yield (%) |

| 2-Benzoylamino-1,3-benzotellurazole | 56 |

| 2-(4-Chlorobenzoylamino)-1,3-benzotellurazole | Not specified |

| 2-(2-Bromobenzoylamino)-1,3-benzotellurazole | Not specified |

| 2-(4-Bromobenzoylamino)-1,3-benzotellurazole | Not specified |

| 2-(4-Methoxybenzoylamino)-1,3-benzotellurazole | Not specified |

| 2-Phenylamino-1,3-benzotellurazole | Not specified |

| 2-(4-Chlorophenylamino)-1,3-benzotellurazole | Not specified |

Mechanistic Studies of Synthetic Transformations

Proposed Cyclization Mechanisms

The formation of the 1,3-benzotellurazole ring system can proceed through different mechanistic pathways depending on the starting materials and reagents. For the synthesis of 2-acylamino- and 2-arylamino-1,3-benzotellurazoles from bis(2-aminophenyl) ditelluride, a reductive cyclization of a thiourea intermediate is proposed. A plausible mechanism involves the insertion of mercury into the tellurium-tellurium bond of the ditelluride. This is followed by an intramolecular nucleophilic attack of the thiocarbonyl group on the resulting mercury-tellurium species, leading to the cyclized product.

Another important cyclization pathway is the dehydrative cyclization of 2-telluroanilides, which can be effected using reagents like phosphorus oxychloride. This method has been employed for the preparation of 2-substituted alkyl and aryl derivatives. The reaction is believed to proceed through the formation of a reactive intermediate that facilitates the intramolecular ring closure with the elimination of water.

Role of Intermediates and Catalysts

Intermediates and catalysts play a crucial role in the synthesis of this compound frameworks, influencing reaction efficiency and product selectivity.

In the synthesis of 2-acylamino- and 2-arylamino-1,3-benzotellurazoles, the thiourea derivative formed from the reaction of bis(2-aminophenyl) ditelluride and an isothiocyanate is a key intermediate. The subsequent reductive cyclization of this intermediate is challenging, and the choice of reagents is critical. Elemental mercury has been identified as a key component in this step, likely facilitating the cleavage of the Te-Te bond to form a reactive tellurolate intermediate that undergoes intramolecular cyclization.

Copper(I) catalysts have been shown to be highly efficient in the synthesis of related benzotellurazoles, particularly 2-amino-1,3-benzotellurazoles. While not specific to 2-phenyl derivatives, this highlights the potential of copper catalysis in the formation of the benzotellurazole ring. The catalytic cycle likely involves the coordination of the copper to the reactants, facilitating the key bond-forming steps.

The broader field of organic synthesis demonstrates the importance of catalysts in directing reaction pathways. For instance, palladium-based catalysts are widely used in cross-coupling reactions to form carbon-carbon bonds, which is relevant for introducing aryl substituents. Similarly, various catalysts, including metal complexes and organocatalysts, are employed to activate substrates and control the formation of reactive intermediates in photochemical and other synthetic transformations.

Molecular Structure and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Tellurium-125 (¹²⁵Te) NMR Chemical Shift Analysis

Tellurium-125 (¹²⁵Te) NMR spectroscopy is a highly sensitive probe of the electronic environment around the tellurium atom in organotellurium compounds. The ¹²⁵Te nucleus exhibits a very wide chemical shift range, making it an excellent tool for detecting subtle changes in molecular structure. The theoretical determination of ¹²⁵Te NMR chemical shifts is complex, requiring consideration of both electron correlation and relativistic effects, often addressed using density functional theory (DFT).

In the context of 2-phenyl-1,3-benzotellurazole and its derivatives, significant changes in ¹²⁵Te chemical shifts are observed upon substitution. For instance, the introduction of ethoxy groups on the 2-phenyl ring leads to notable shifts, particularly for derivatives with ortho- and para-ethoxy functionalization. This sensitivity arises from the influence of substituents on the electronic properties of the molecule.

The analysis of ¹²⁵Te chemical shifts indicates that variations are primarily governed by the magnetic coupling of the tellurium p-character lone pair with perpendicular antibonding orbitals, such as σ*(Te–C). The energy and polarization of these antibonding orbitals are perturbed by substituents. Electron-withdrawing or -donating groups alter the electronic properties, which in turn affects the strength of this coupling. A stronger coupling, which occurs when the antibonding orbitals are lower in energy and more polarized towards the tellurium atom, results in a more deshielded tellurium nucleus and a downfield chemical shift.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Properties and Spectral Shifts

The electronic absorption properties of this compound have been characterized using UV-Vis spectroscopy. In a dichloromethane (B109758) (CH₂Cl₂) solution, this compound exhibits distinct absorption bands. The spectra of benzotellurazole (B8626874) derivatives are noted to display a low-intensity, unstructured band that is not present in their benzoselenazole (B8782803) counterparts.

Substituents on the phenyl ring significantly influence the absorption maxima (λ_max). The presence of ethoxy groups on the phenyl ring of 2-phenylbenzotellurazole induces a bathochromic (red) shift in the absorption peaks. Specifically, ethoxy groups at the ortho- and para-positions can cause red-shifts of up to 20 nm compared to the unsubstituted parent compound. This shift is a direct consequence of the alteration of the molecule's electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, extending a conjugated system or adding functional groups that interact with it tends to shift absorption peaks to longer wavelengths.

The following table summarizes the UV-Vis absorption properties for this compound in dichloromethane.

| Compound | λmax (nm) | Molar Extinction Coefficient (εmax, 10³ M⁻¹ cm⁻¹) | Reference |

|---|---|---|---|

| This compound | 367 | 15.4 |

Analysis of Absorption Band Origins and Intensities

A distinctive feature in the absorption profile of benzotellurazoles is a low-intensity band, with molar extinction coefficients (ε) ranging from 2500 to 5500 M⁻¹ cm⁻¹. This band is attributed to the presence of the tellurium atom, which likely promotes an additional ¹n → π* electronic transition. Such transitions are typically weak and are a key differentiator from the spectra of analogous selenium compounds. In related N,O-coordinated difluoroboron complexes of benzotellurazole, the main absorption peak is assigned to the S₀ → S₁ transition, and the narrowing of the HOMO-LUMO gap is primarily due to the elevation of the HOMO energy level.

Vibrational Spectroscopy (IR and Raman) Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound. These two methods are complementary, as some molecular vibrations may be active in one technique but not the other, depending on the change in dipole moment (IR) or polarizability (Raman).

While detailed experimental IR and Raman spectra with specific band assignments for this compound are not extensively detailed in the surveyed literature, the expected vibrational modes can be inferred from its structure. As an aromatic heterocyclic compound, its vibrational spectrum would be characterized by several key regions:

C-H Stretching Vibrations : Aromatic compounds typically show multiple weak to medium intensity bands in the 3100–3000 cm⁻¹ region corresponding to the stretching of C-H bonds on the phenyl and benzo rings.

C-C Stretching Vibrations : The stretching vibrations within the aromatic rings are expected to appear in the 1625–1400 cm⁻¹ range. These bands are often sharp and provide information about the skeletal structure of the fused rings.

C-H Bending Vibrations : In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies. In-plane bends are typically found in the 1300–1000 cm⁻¹ region, while out-of-plane bends appear below 1000 cm⁻¹.

The interpretation of these spectra for polymorphic crystalline forms can reveal differences in frequencies, intensities, and the number of bands, which arise from distinct molecule-molecule interactions within the crystal unit cell. A comprehensive analysis would typically be supported by theoretical calculations, such as DFT, to assign the observed vibrational frequencies to specific normal modes of the molecule.

Supramolecular Chemistry and Intermolecular Interactions

Chalcogen Bonding in 2-Phenyl-1,3-benzotellurazole Derivatives

Chalcogen bonding is a non-covalent interaction involving a Group 16 element (like tellurium) acting as an electrophilic center. In derivatives of this compound, the tellurium atom is a potent chalcogen bond donor, readily interacting with various Lewis bases. The strength and directionality of these bonds are fundamental to the rational design of supramolecular assemblies. It is an interaction that has emerged as a significant tool in crystal engineering, complementing the more traditional hydrogen bond. The strength of these interactions generally increases when descending the chalcogen group, making tellurium-derived compounds particularly effective at forming strong bonds.

The Tellurium-Nitrogen (Te...N) chalcogen bond is a well-documented and crucial interaction in the solid-state organization of this compound and its derivatives. In the crystal structure of this compound itself, these Te...N interactions are the driving force for the formation of one-dimensional, wire-like polymeric structures. The nitrogen atom of the benzotellurazole (B8626874) ring acts as the chalcogen bond acceptor. This self-assembly behavior has been confirmed in the solid state, with an observed intermolecular distance (dN...Te) of 3.43 Å.

In derivatives where other nitrogen-containing groups are present, such as tellurazolopyridyl (TZP) rings, the molecules consistently self-assemble through double Te···N chalcogen bonds. However, the introduction of amino groups at the 2-position can alter this arrangement. For instance, 2-phenylamino-1,3-benzotellurazole forms dimers through intermolecular hydrogen bonds between the nitrogen atoms, which prevents the formation of the extended chain-like structures typically seen with 2-alkyl or 2-aryl substituted counterparts.

The Te...N interaction is not limited to intermolecular assembly. Intramolecular N···Te contacts have also been observed and studied, with distances as short as 2.639(1) Å in the solid state for some organotellurium compounds, confirming a strong interaction.

Table 1: Examples of Te...N Interaction Distances in Benzotellurazole Derivatives and Related Compounds

| Compound/System | Interaction Type | Te...N Distance (Å) | Supramolecular Motif |

|---|---|---|---|

| This compound | Intermolecular | 3.43 | Supramolecular Wires |

| (C6F5)Te(CH2)3NMe2 | Intramolecular | 2.639(1) | - |

| Tellurazolopyridyl Derivative (5p) | Intermolecular | 3.026 | Dimers |

| Tellurazolopyridyl Derivative (5o) | Intermolecular | 3.049 | Dimers |

This table presents data from various sources to illustrate the range and nature of Te...N interactions.

The tellurium atom in benzotellurazole derivatives can also form strong chalcogen bonds with oxygen atoms, particularly those from carbonyl groups. In derivatives such as 2-(benzoylamino)-1,3-benzotellurazole, a notable intramolecular Te...O contact of 2.632 Å is observed. This interaction is strong enough to render the amide moiety coplanar with the heteroaromatic ring.

Studies on related tellurazole systems demonstrate that the carbonyl⋅⋅⋅tellurazole chalcogen bond can be a powerful molecular recognition unit for creating complex supramolecular networks. The strength of this C=O⋅⋅⋅Te bond has been shown through quantum chemical calculations to be comparable to that of a conventional hydrogen bond. In some systems, these interactions lead to the formation of two-dimensional wires held together by four C=O⋅⋅⋅Te bonds per molecular unit, with distances ranging from 3.173(15) Å to 3.241(19) Å.

In tellurazole-based photoswitches, a close contact between an oxygen atom of a mesylate anion and the tellurium atom (O…Te 2.78 Å) is a key part of a stabilizing network of non-covalent interactions.

Table 2: Selected Te...O Interaction Distances

| Compound/System | Interaction Type | Te...O Distance (Å) |

|---|---|---|

| 2-(Benzoylamino)-1,3-benzotellurazole | Intramolecular | 2.632 |

| Cyclic Peptidic Tellurazole (16) | Intermolecular | 3.173(15) |

| Cyclic Peptidic Tellurazole (16) | Intermolecular | 3.241(19) |

This table highlights the distances of Te...O chalcogen bonds in different molecular contexts.

The formation of chalcogen bonds by the tellurium atom in this compound is explained by the presence of a region of positive electrostatic potential, known as a σ-hole, on the surface of the tellurium atom. This electron-depleted region is located along the extension of the covalent bonds to the tellurium atom (e.g., the C-Te bonds). The σ-hole arises from the anisotropic distribution of electron density around the tellurium atom.

The interaction is primarily electrostatic, with the positive σ-hole attracting the negative, electron-rich region of a Lewis base (like a nitrogen or oxygen atom). Computational studies on benzo-1,3-chalcogenazoles have quantified the electrostatic potential at these σ-holes (Vs,max). For a 2-phenyl substituted benzotellurazole, the Vs,max value at the σ-hole is calculated to be +7.71 kcal mol-1. The magnitude of this positive potential directly correlates with the strength of the chalcogen bond it can form. This principle allows for the programmed self-assembly of these molecules by tuning the electronic properties of the substituents to control the depth of the σ-hole.

Hydrogen Bonding Networks in the Solid State

Hydrogen bonding represents another critical class of non-covalent interactions that directs the supramolecular assembly in derivatives of this compound, often working in concert with or sometimes competing against chalcogen bonding.

In derivatives of this compound that contain both N-H donor and oxygen acceptor moieties, the formation of N-H...O hydrogen bonds can be a significant structure-directing element. While direct reports on N-H...O bonds within this compound itself are scarce, studies on closely related tellurazole systems provide clear evidence for such interactions.

In 2-acylamino-1,3-benzotellurazoles, which contain both N-H and C=O groups, hydrogen bonding is a dominant feature. However, in these specific reported structures, the primary hydrogen bonding motif involves the formation of dimers through N-H...N interactions between the exocyclic amide nitrogen and the endocyclic azole nitrogen of an adjacent molecule. This N-H...N bonding appears to be preferred over, and thus precludes, the formation of the supramolecular wires typically formed via Te...N chalcogen bonds. While an intramolecular Te...O interaction is present in these acylamino derivatives, the intermolecular assembly is dictated by the stronger N-H...N hydrogen bonds. The principles of hydrogen bonding suggest that in other derivatives or under different crystallization conditions, N-H...O bonds could certainly be formed and play a key role in the supramolecular architecture.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Phenylamino-1,3-benzotellurazole |

| 2-(Benzoylamino)-1,3-benzotellurazole |

| Tellurazolopyridyl (TZP) |

| (C6F5)Te(CH2)3NMe2 |

| Bis(2-aminophenyl) ditelluride |

| 2-Alkyl-1,3-benzotellurazoles |

| 2-Aryl-1,3-benzotellurazoles |

Influence of Substituents on Hydrogen Bonding Motifs

The nature and position of substituents on the this compound framework have a profound impact on the resulting supramolecular structures by altering the strength and preference of intermolecular interactions like hydrogen bonds. The introduction of specific functional groups can either promote or inhibit certain assembly patterns, showcasing a clear structure-property relationship.

Theoretical calculations and experimental findings have established general principles for how substituents affect hydrogen bonds. Electron-donating groups tend to strengthen hydrogen bonds, whereas electron-withdrawing groups typically weaken them. For instance, studies on various organic molecules show that electron-absorbing groups like nitro (-NO2) or cyano (-CN) can increase the strength of intramolecular hydrogen bonds. Conversely, substituting with halogen atoms can reinforce hydrogen bonds, with the effect often increasing down the group (F < Cl < Br).

In the context of 1,3-benzotellurazoles, the introduction of substituents capable of forming strong hydrogen bonds, such as acylamino and arylamino groups at the 2-position, fundamentally alters the self-assembly behavior. While 2-alkyl- and 2-aryl-1,3-benzotellurazoles are known to form supramolecular wires via tellurium-nitrogen (Te···N) interactions, the presence of an amino group introduces a competing and dominant interaction. The formation of strong hydrogen bonds between the exocyclic (amino) and endocyclic (benzotellurazole ring) nitrogen atoms of adjacent molecules precludes the wire assembly, leading instead to the formation of discrete dimeric units. This demonstrates that the propensity for self-assembly can be directly controlled by the strategic placement of substituents that favor specific intermolecular forces.

Computational and Theoretical Investigations of 2 Phenyl 1,3 Benzotellurazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organotellurium compounds, including 2-phenyl-1,3-benzotellurazole. These computational methods allow for a detailed analysis of the molecule's electronic structure and geometry, providing insights that complement experimental findings.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization procedures, often employing functionals like B3LYP, refine the molecular structure to its lowest energy state. For instance, in difluoroboron complexes containing a benzotellurazole (B8626874) unit, the C-Te-C angle within the tellurazole ring is calculated to be approximately 79.6°. The phenyl ring is often found to be nearly coplanar with the benzotellurazole moiety, which facilitates efficient π-electron conjugation across the molecule.

Analysis of the electronic structure reveals the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial for understanding the molecule's reactivity and electronic properties. In this compound derivatives, both HOMO and LUMO are typically spread across the entire molecular framework, indicating a delocalized π-system.

HOMO-LUMO Gap Determination and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter derived from DFT calculations. This gap provides a measure of the molecule's excitability and is related to its chemical reactivity and stability; a smaller gap generally implies higher reactivity. Theoretical calculations of the HOMO-LUMO gap have been shown to anticipate the photophysical properties of benzotellurazoles. For example, the introduction of ethoxy groups at specific positions on the phenyl ring can lead to a red-shift in the absorption peaks, a phenomenon that can be predicted by the calculated decrease in the HOMO-LUMO gap.

The HOMO-LUMO gap is directly related to the energy required for the lowest energy electronic transition, which can be observed experimentally using UV-Vis spectroscopy. The primary electronic transition corresponds to the excitation of an electron from the HOMO to the LUMO.

Table 1: Calculated HOMO-LUMO Gap for a Benzotellurazole-Containing Difluoroboron Complex

| Property | Value (eV) |

| HOMO-LUMO Gap | 3.84 |

Data sourced from calculations on a related benzotellurazole derivative.

Investigation of Intermolecular Interaction Energies

Computational methods are also employed to study the non-covalent interactions between this compound molecules in the solid state. These interactions, such as chalcogen bonding (Te···N interactions), play a significant role in the self-assembly and crystal packing of these molecules. DFT calculations can quantify the energies of these intermolecular interactions, providing insight into the forces that govern the formation of supramolecular structures. For instance, in the solid-state organization of 2-phenyl-benzotellurazole, supramolecular wires are formed through chalcogen bonding interactions. The interaction energies between adjacent molecules in the crystal can be calculated to understand the stability of these arrangements.

Ab Initio and Other High-Level Computational Methods

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for more accurate calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more refined descriptions of electron correlation, which is important for accurately predicting molecular properties. These high-level methods can be used to validate the results obtained from DFT calculations and to investigate systems where DFT may be less reliable. For example, ab initio calculations have been used to study the gas-phase structures of related heterocyclic compounds.

Simulation of Spectroscopic Properties

Computational chemistry allows for the simulation of various spectroscopic properties, which can be directly compared with experimental data. For this compound and its derivatives, DFT and its time-dependent extension (TD-DFT) can be used to simulate UV-Vis absorption spectra. These simulations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions. As mentioned earlier, theoretical calculations correctly anticipated that the presence of ethoxy chains in ortho- and para-positions on the phenyl ring of a benzotellurazole would cause red-shifts of up to 20 nm in the absorption peaks compared to the unsubstituted parent compound. Furthermore, simulations of NMR chemical shifts, particularly for the ¹²⁵Te nucleus, can provide valuable information about the electronic environment of the tellurium atom.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, computational studies can map out the potential energy surface, identify transition states, and calculate activation barriers. This provides a detailed, step-by-step understanding of how chemical transformations occur. For example, in the context of related tellurium-containing heterocyclic systems, DFT calculations have been used to support proposed mechanistic pathways, such as the stabilization of specific isomers through intramolecular noncovalent interactions. While specific mechanistic studies on this compound are not extensively detailed in the provided context, the application of these computational techniques to similar molecules demonstrates their potential for uncovering the intricacies of its chemical reactivity.

Reactivity Profiles and Chemical Transformations

Reactivity at the Tellurium Center

The tellurium atom in the 1,3-benzotellurazole ring is a primary site for chemical reactions due to its lone pair of electrons and its ability to exist in multiple oxidation states.

Organotellurium compounds are susceptible to oxidation, and benzotellurazoles are no exception. The tellurium center can undergo oxidative addition with various oxidizing agents. For instance, the treatment of related tellurium-containing heterocycles with bromine results in the formation of stable dibromo derivatives. This process involves the oxidation of the tellurium(II) center to a tellurium(IV) species. While direct studies on 2-phenyl-1,3-benzotellurazole are not extensively detailed, the synthesis of 2-arylbenzo-1,3-tellurazoles can be achieved through the oxidative cyclization of 2,2′-ditellurobis[N-(arylmethylene)benzenamines], highlighting the accessibility of oxidative pathways in the formation of the benzotellurazole (B8626874) core.

Another example of oxidative reactivity is the formation of tellurium trichlorides. In the synthesis of related benzotellurazole derivatives, an aryl mercury chloride precursor reacts with tellurium tetrachloride to produce an aryltellurium trichloride (B1173362) intermediate, which is then further processed.

| Reactant | Reagents | Product | Description |

| 2,2′-ditellurobis[N-(arylmethylene)benzenamines] | Oxidizing agent (e.g., air, I₂) | 2-Aryl-1,3-benzotellurazoles | Oxidative cyclization to form the benzotellurazole ring. |

| 2-Acetamido-5-methylphenyl mercury chloride | Tellurium tetrachloride | 2-Acetamido-5-methylphenyl tellurium trichloride | Formation of a Te(IV) species. |

| 10H-Pyrazino[2,3-b] benzotellurazine | Bromine | 5,5-Dibromo-10H-pyrazino[2,3-b] benzotellurazine | Oxidative addition at the tellurium center. |

The tellurium center in oxidized benzotellurazole derivatives can be readily reduced. For example, tellurium(IV) species, such as the 1,1-dihalo derivatives, can be reduced back to the tellurium(II) state of the benzotellurazole ring. A common step in the synthesis of benzotellurazoles involves the reductive cleavage of a ditelluride bond. Bis(2-aminophenyl) ditelluride, a common precursor, is reduced in situ to generate a highly nucleophilic 2-aminobenzenetellurol. This tellurol then undergoes cyclization. Similarly, the reduction of aryltellurium trichlorides with agents like sodium sulfide (B99878) is a key step in forming ditelluride intermediates for benzotellurazole synthesis.

| Reactant | Reagents | Product | Description |

| Bis(2-aminophenyl) ditelluride | Sodium borohydride (B1222165) or Hydroxymethanesulfinate | 2-Aminobenzenetellurol | Reductive cleavage of the Te-Te bond. |

| 2-Acetamido-5-methylphenyl tellurium trichloride | Sodium sulfide | Bis(2-acetamido-5-methylphenyl) ditelluride | Reduction of Te(IV) to a ditelluride. |

| N-acyl derivatives of o-methyltelluroaniline s-telluranes | Reducing agent | 2-Substituted benzotellurazoles | Reduction of intermediate s-telluranes. |

Ring-Opening and Ring-Closing Reactions

Ring-closing reactions are fundamental to the synthesis of the this compound system. A prevalent method is the reductive cyclization of N-acyl derivatives of bis(2-aminophenyl) ditelluride. For example, reacting bis(2-aminophenyl) ditelluride with benzoyl isothiocyanate yields a thiourea (B124793) intermediate, which upon reductive cyclization with hydroxymethanesulfinate in the presence of mercury, forms 2-phenylamino-1,3-benzotellurazole. A more direct approach involves the dehydrative cyclization of 2-telluroanilides using reagents like phosphorus oxychloride or hypophosphorous acid.

The synthesis of 2-arylbenzo-1,3-tellurazoles has also been accomplished via the oxidative cyclization of 2,2′-ditellurobis[N-(arylmethylene)benzenamines]. Conversely, information on the ring-opening reactions of the stable 1,3-benzotellurazole ring is not widely documented, suggesting its general stability under many reaction conditions.

| Reactant | Reagents/Conditions | Product | Reaction Type |

| Bis(2-aminophenyl) ditelluride and acyl/aryl isothiocyanates | 1. Formation of thiourea intermediate 2. Reductive cyclization (e.g., hydroxymethanesulfinate, Hg) | 2-Acylamino-/2-Arylamino-1,3-benzotellurazoles | Ring-closing. |

| 2-Telluroanilides | Dehydrating agent (e.g., POCl₃, H₃PO₂) | 2-Substituted-1,3-benzotellurazoles | Ring-closing (dehydration). |

| 2,2′-ditellurobis[N-(arylmethylene)benzenamines] | Oxidizing agent | 2-Aryl-1,3-benzotellurazoles | Ring-closing (oxidative cyclization). |

Substitution and Derivatization Reactions on the Phenyl Moiety

The this compound molecule offers two aromatic rings for substitution reactions: the fused benzene (B151609) ring and the 2-phenyl substituent. The reactivity of these rings towards electrophilic substitution will be governed by the electronic nature of the benzotellurazole system and any existing substituents. Research on related 2-arylamino-1,3-benzotellurazoles has shown that derivatives with substituents on the phenyl ring can be synthesized. These examples indicate that the phenyl moiety can be derivatized prior to the formation of the benzotellurazole ring or potentially after its synthesis, although the latter is less commonly described. The synthesis of various 2-(substituted-phenylamino)-1,3-benzotellurazoles, such as those with chloro, bromo, and methoxy (B1213986) groups, has been reported, demonstrating the feasibility of introducing a range of functional groups onto the 2-phenyl ring system.

| Parent Compound Structure | Substituent | Position on Phenyl Ring | Resulting Derivative |

| 2-Phenylamino-1,3-benzotellurazole | Chloro | 4 | 2-(4-Chlorophenylamino)-1,3-benzotellurazole. |

| 2-Benzoylamino-1,3-benzotellurazole | Chloro | 4 | 2-(4-Chlorobenzoylamino)-1,3-benzotellurazole. |

| 2-Benzoylamino-1,3-benzotellurazole | Bromo | 2 | 2-(2-Bromobenzoylamino)-1,3-benzotellurazole. |

| 2-Benzoylamino-1,3-benzotellurazole | Bromo | 4 | 2-(4-Bromobenzoylamino)-1,3-benzotellurazole. |

| 2-Benzoylamino-1,3-benzotellurazole | Methoxy | 4 | 2-(4-Methoxybenzoylamino)-1,3-benzotellurazole. |

Advanced Materials Science Applications and Photophysical Phenomena

Modulation of Photophysical Characteristics through Structural Design

The photophysical behavior of 2-phenyl-1,3-benzotellurazole is highly sensitive to its molecular structure, allowing for precise tuning of its properties through synthetic modification.

Impact of Substituents on Absorption Properties

The introduction of substituents onto the this compound framework significantly influences its ultraviolet-visible (UV-Vis) absorption profile. Research has shown that both the nature and position of these functional groups can systematically shift the absorption bands.

For instance, the addition of ethoxy chains to the phenyl ring at the 2-position results in noticeable bathochromic (red) shifts in the absorption peaks compared to the unsubstituted parent compound. Theoretical calculations of the HOMO-LUMO gap predicted, and experimental data confirmed, that placing ethoxy groups at the ortho- and para-positions of the phenyl ring induces red-shifts of up to 20 nm. This effect is attributed to the electron-donating nature of the ethoxy groups, which alters the energy levels of the molecular orbitals involved in the electronic transitions.

Table 1: Effect of Substituents on the Absorption Maxima (λmax) of 2-Aryl-1,3-benzotellurazole Derivatives

| Substituent (at 2-position) | Position of Substituent on Phenyl Ring | Reported λmax (nm) | Relative Shift |

|---|---|---|---|

| Unsubstituted Phenyl | - | ~320 | Reference |

| Ethoxy | ortho- and para- | up to ~340 | Red-shift (~20 nm) |

| Pyridyl | - | Red-shifted vs. Phenyl | - |

| Furanyl | - | Red-shifted vs. Pyridyl | - |

| Thiophenyl | - | Red-shifted vs. Furanyl | - |

Data sourced from multiple studies and represents approximate values to illustrate trends. The precise λmax can vary with solvent and specific molecular structure.

Exploration of Emission Properties

The emission characteristics of this compound derivatives are notable for their general weakness in solution. Studies of various 2-aryl-substituted benzotellurazoles in dichloromethane (B109758) at room temperature revealed either negligible or very low-intensity emission, with quantum yields (Φ) of less than 0.1%. This low quantum yield is a common feature for many heavy-atom-containing fluorophores, where efficient intersystem crossing to the triplet state often outcompetes fluorescence.

However, some derivatives exhibit luminescence in the solid state. The 2-pyridyl substituted benzotellurazole (B8626874), for example, displays appreciable phosphorescence as a powder. It shows a broad, unstructured emission band centered at 535 nm. The lifetime of this emission was measured to be 11 microseconds (μs), a timescale consistent with a spin-forbidden transition from a triplet excited state. This solid-state phosphorescence highlights the role of the heavy tellurium atom in promoting spin-orbit coupling and facilitating phosphorescent decay pathways.

Table 2: Emission Properties of a 2-Pyridyl-1,3-benzotellurazole Derivative

| Compound | State | Emission λmax (nm) | Lifetime (τ) | Emission Type |

|---|---|---|---|---|

| 2-(2-pyridyl)-1,3-benzotellurazole | Powder | 535 | 11 µs | Phosphorescence |

Data from a study on 2-substituted benzo-1,3-chalcogenazoles.

Engineering of Supramolecular Materials

The tellurium atom in this compound is a key player in directing the formation of ordered, long-range structures through specific non-covalent interactions.

Design of Materials with Programmed Chalcogen Bonding Interactions

The tellurium atom in the benzotellurazole ring possesses a region of positive electrostatic potential, known as a σ-hole, located along the extension of the C-Te covalent bond. This electrophilic region can act as a Lewis acid, enabling it to form a directional, non-covalent interaction with a Lewis base (an electron donor). This interaction is known as a chalcogen bond.

Researchers have exploited this principle to program the assembly of benzotellurazole-based materials. By strategically choosing substituents at the 2-position, one can control the recognition properties of the tellurium σ-hole and direct the formation of specific supramolecular architectures. The strength of these interactions generally increases when descending the chalcogen group, making tellurium-based systems particularly robust. The tellurium centers of benzotellurazoles can form strong interactions with both nitrogen centers and oxygen atoms of carbonyl groups, leading to predictable supramolecular structures in the solid state.

Potential in Organic Electronics and Optical Materials

The unique electronic characteristics stemming from the heavy tellurium atom and the extended π-conjugated system make this compound and its derivatives promising candidates for fundamental roles in organic electronics and optical materials. The presence of tellurium imparts distinctive properties that are not as pronounced in their sulfur (benzothiazole) or selenium (benzoselenazole) counterparts.

One key area of potential is in nonlinear optical (NLO) materials. Third-order NLO properties have been investigated for derivatives such as 2-phenylamino-1,3-benzotellurazole and 2-(4-chlorophenylamino)-1,3-benzotellurazole. Materials with strong third-order NLO responses are crucial for applications in photonics and optoelectronics, including optical limiting and all-optical switching. The high polarizability of the heavy tellurium atom, combined with the charge-transfer possibilities within the molecular structure, can enhance these nonlinear effects.

Furthermore, the strong spin-orbit coupling induced by tellurium, evidenced by the phosphorescence observed in some derivatives, suggests potential in applications that harness triplet excitons. This is relevant for the development of emitters in organic light-emitting diodes (OLEDs), where harvesting of both singlet and triplet excitons is critical for achieving high efficiency. While direct applications in devices are still emerging, the fundamental material properties of this compound make it a valuable building block for the design of next-generation organic electronic and photonic materials.

Structure Property Relationships and Rational Design Principles

Influence of Substituents on Electronic and Optical Behavior

The electronic and optical properties of 2-Phenyl-1,3-benzotellurazole are highly tunable through the introduction of various substituents on the aromatic rings. The incorporation of the heavy tellurium atom itself, when compared to sulfur or selenium analogues, imparts unique properties such as red-shifted optical absorption and high polarizability. This is a general trend observed in Group 16 heterocycles, where extending conjugation and incorporating heavier chalcogens shifts absorption to lower energies, which is advantageous for applications in organic electronics.

Substituents on the phenyl ring or the benzotellurazole (B8626874) core can further modulate these properties through inductive and resonance effects. Electron-donating groups (EDGs) generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups (EWGs) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Both effects can lead to a reduction in the HOMO-LUMO gap, resulting in a bathochromic (red) shift in the material's absorption spectrum.

For example, studies on related tellurium heterocycles have shown that strategic placement of substituents can control the electronic properties. While specific UV-Vis data for a wide range of substituted 2-Phenyl-1,3-benzotellurazoles is not broadly tabulated in the provided results, the general principles of substituent effects are well-established. For instance, in tellurophene-containing polymers, modifying the structure leads to red-shifted absorption, which is beneficial for harvesting solar energy. Similarly, the electronic properties of isoindigo derivatives were accurately predicted by considering substituent effects, demonstrating the viability of this approach.

| Substituent Type | General Electronic Effect | Expected Impact on HOMO-LUMO Gap | Expected Impact on Absorption Spectrum |

| Electron-Donating Group (e.g., -OCH₃, -NH₂) | Increases HOMO energy level | Decrease | Red-shift (Bathochromic) |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Lowers LUMO energy level | Decrease | Red-shift (Bathochromic) |

| Halogens (e.g., -Cl, -Br) | Inductive withdrawal, resonance donation | Varies depending on position and balance of effects | Can lead to red or blue shifts |

| Extended π-Conjugation | Delocalizes π-electrons | Decrease | Red-shift (Bathochromic) |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for the widespread investigation and application of 2-phenyl-1,3-benzotellurazole and its derivatives. While traditional methods exist, researchers are actively pursuing novel methodologies that offer improved yields, milder reaction conditions, and greater functional group tolerance.

One promising approach involves the dehydrative cyclization reaction. This method has been successfully employed for the high-yield synthesis of various 2-substituted benzo-1,3-tellurazoles and their selenium analogues. The stability of the resulting aromatic heterocycles makes them particularly suitable for further manipulation and the construction of complex molecular architectures.

Another established route utilizes the reaction of bis(2-aminophenyl) ditelluride with acyl or aryl isothiocyanates, followed by a reductive cyclization of the intermediate thiourea (B124793) derivatives. This method has proven effective for preparing 2-acylamino- and 2-arylamino-1,3-benzotellurazoles, yielding crystalline solids that are stable under ambient conditions. However, a challenge in this synthesis is the reductive cyclization step, which has been successfully achieved using hydroxymethanesulfinate in the presence of elemental mercury.

Future research is likely to focus on catalyst-driven transformations. Copper-catalyzed reactions, for instance, have shown considerable promise in the synthesis of related benzoselenazoles and could be adapted for their tellurium counterparts. The development of one-pot multicomponent reactions is another area of active investigation, aiming to streamline the synthesis of 2-aryl-1,3-benzotellurazole derivatives from readily available starting materials. Furthermore, exploring greener synthetic pathways, potentially utilizing microwave-assisted synthesis or electrochemical methods, could offer more sustainable and efficient access to this class of compounds.

Advanced Characterization Techniques

A deep understanding of the structure-property relationships in this compound and its derivatives necessitates the use of advanced characterization techniques. While standard methods like single-crystal X-ray diffraction and multinuclear NMR (1H, 13C) spectroscopy are routinely used, more sophisticated approaches are being employed to probe the subtle electronic and structural features of these molecules.

125Te NMR spectroscopy stands out as a particularly powerful tool for characterizing organotellurium compounds. The chemical shifts observed in 125Te NMR are highly sensitive to the electronic environment of the tellurium atom. For instance, studies on ethoxy-functionalized 2-phenylbenzotellurazoles have shown significant changes in 125Te NMR chemical shifts depending on the position of the ethoxy groups on the phenyl ring, providing valuable insights into the electronic structure.

Computational studies , primarily using Density Functional Theory (DFT), are becoming increasingly indispensable. These theoretical calculations allow for the prediction of molecular geometries, electronic properties such as the HOMO-LUMO gap, and vibrational frequencies. For example, DFT calculations have been used to anticipate the red-shifting effect of ethoxy functionalities on the UV/Vis absorption spectra of 2-phenylbenzotellurazoles, with results that correlate well with experimental data. Furthermore, computational modeling helps in understanding the nature of noncovalent interactions, such as chalcogen bonding, which are crucial for the formation of supramolecular assemblies.

Future research will likely see the increased application of advanced spectroscopic techniques like femtosecond transient absorption spectroscopy to investigate the excited-state dynamics of these molecules, which is crucial for their potential use in optoelectronic applications. Combining experimental data with high-level theoretical calculations will continue to be a key strategy for elucidating the intricate properties of this compound and its derivatives.

Development of Multifunctional Supramolecular Assemblies

A key feature of this compound and its derivatives is their ability to self-assemble into ordered supramolecular structures, primarily through chalcogen bonding. Chalcogen bonding is a noncovalent interaction involving the electrophilic region (σ-hole) on the tellurium atom and a nucleophilic partner, often the nitrogen atom of an adjacent molecule.

Research has shown that 2-alkyl- and 2-aryl-1,3-benzotellurazoles can form "supramolecular wires" in the solid state through N···Te chalcogen bonding interactions. In contrast, 2-acylamino-1,3-benzotellurazoles tend to form dimers via hydrogen bonding between the exocyclic and endocyclic nitrogen atoms. This demonstrates that the nature of the substituent at the 2-position can be used to program the resulting supramolecular architecture.

The development of multifunctional supramolecular assemblies is a significant future direction. This involves designing and synthesizing this compound derivatives that not only self-assemble but also exhibit other functionalities, such as aggregation-induced emission (AIE), photo-switching capabilities, or sensing properties. For instance, by incorporating specific functional groups, it may be possible to create supramolecular assemblies that can act as fluorescent sensors for specific analytes.

Furthermore, the integration of this compound units into larger, more complex systems like polymers or macrocycles could lead to novel materials with tailored properties. The ability to control the self-assembly process through external stimuli, such as light or the introduction of a guest molecule, is another exciting avenue of exploration. Tellurazole-based olefin photoswitches, for example, have been developed where the E/Z isomerization can be controlled by noncovalent interactions.

Integration into Emerging Material Technologies

The unique electronic and photophysical properties of this compound and its derivatives make them promising candidates for integration into various emerging material technologies. The presence of the heavy tellurium atom can significantly influence the material's properties, such as leading to red-shifted optical absorption and enhanced intersystem crossing, which are desirable for certain applications.

In the field of organic electronics , organotellurium compounds are being explored for their potential in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The high polarizability and strong intermolecular interactions of tellurium-containing molecules can facilitate charge transport, a critical factor for device performance. Theoretical studies have shown that the HOMO-LUMO energy gap of benzochalcogenazole-based boron difluoride complexes systematically decreases with the increasing size of the chalcogen atom, with the benzotellurazole (B8626874) analogue exhibiting the smallest gap. This tunability of electronic properties is highly attractive for designing new materials for electronic devices.

The incorporation of this compound derivatives into luminescent materials is another promising area. While some benzotellurazole-containing complexes have shown low photoluminescence quantum yields, the heavy-atom effect of tellurium can promote room-temperature phosphorescence. This property could be harnessed for applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs).

Furthermore, the development of tellurium-containing photoswitches and responsive materials opens up possibilities for their use in smart materials and molecular machines. The ability to control the configuration and properties of these molecules with light could lead to the development of light-responsive surfaces, drug delivery systems, and catalysts.

Future research will focus on the rational design and synthesis of this compound derivatives with optimized properties for specific technological applications. This will involve a close interplay between synthetic chemistry, advanced characterization, computational modeling, and device engineering to fully unlock the potential of this fascinating class of organotellurium compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Phenyl-1,3-benzotellurazole and its derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions using precursors like 2-aminobenzenetellurol and phenyl-substituted reagents. For example, derivatives such as 2-acylamino- or 2-arylamino-1,3-benzotellurazoles are synthesized by reacting 2-aminobenzenetellurol with acyl chlorides or aryl isocyanates under anhydrous conditions. Key steps include refluxing in inert solvents (e.g., THF or DCM) with catalysts like triethylamine to facilitate cyclization. Structural confirmation relies on spectroscopic techniques (e.g., H NMR, C NMR) and elemental analysis .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm for the tellurazole ring) and confirms the absence of precursor residues (e.g., NH groups from 2-aminobenzenetellurol) .

- NMR Spectroscopy : H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for the phenyl group). C NMR distinguishes carbons in the benzotellurazole ring (e.g., C-Te at ~150 ppm) and substituents .

- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Advanced Research Questions

Q. What strategies are employed to modify the 2-phenyl substituent in 1,3-benzotellurazole derivatives, and how do these modifications impact their physicochemical properties?

- Methodological Answer : Substituent modifications (e.g., halogenation, methoxylation, or introduction of electron-withdrawing groups) are achieved via electrophilic substitution or coupling reactions. For instance:

- Halogenation : Bromine or chlorine substituents enhance stability and alter electronic properties, affecting redox behavior .

- Self-assembly : Derivatives with pyridyl or thienyl substituents exhibit wire-like molecular stacking via Te···N interactions, influencing conductivity in materials science applications .

- Photophysical Properties : Substituents like methoxy groups can redshift absorption spectra, as observed in analogous benzothiazole complexes .

Q. How can researchers resolve contradictions in crystallographic data when characterizing novel 1,3-benzotellurazole derivatives?

- Methodological Answer : Contradictions may arise from polymorphism or solvent inclusion. Strategies include:

- X-ray Crystallography : Refine data using software (e.g., SHELX) to resolve disorder or thermal motion artifacts. Compare unit cell parameters with known structures (e.g., CCDC entries) .

- Thermogravimetric Analysis (TGA) : Detect solvent retention affecting crystallographic density .

- Computational Modeling : Use DFT calculations to validate experimental bond lengths and angles, especially for Te-containing systems .

Q. What experimental considerations are critical for optimizing reaction yields in tellurazole synthesis?

- Methodological Answer :

- Catalyst Selection : Palladium or copper catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of tellurium intermediates, while inert atmospheres (Ar/N) prevent oxidation .

- Temperature Control : Low temperatures (~0°C) minimize side reactions during sensitive steps (e.g., acylation) .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches of this compound?

- Methodological Answer :

- Batch Comparison : Use statistical tools (e.g., PCA) to identify outlier batches. Check for moisture ingress or incomplete purification .

- Reproducibility Protocols : Standardize quenching and work-up steps (e.g., silica gel chromatography vs. recrystallization) .

- Reference Standards : Compare with commercially available analogs (e.g., 2-Phenyl-1,3-thiazole) to isolate tellurium-specific spectral features .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure to tellurium compounds .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) before disposal .

- Emergency Response : Maintain sodium bicarbonate for acid spills and activated carbon for solvent fires .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.